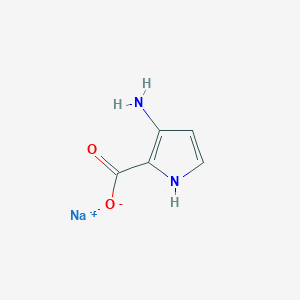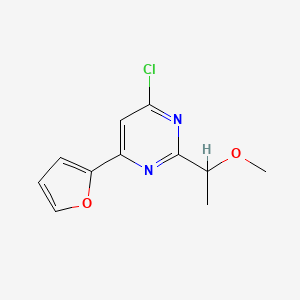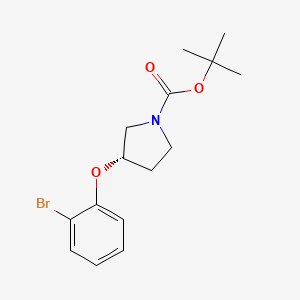![molecular formula C10H4Br2S2 B11781111 4,8-dibromothieno[2,3-f][1]benzothiole](/img/structure/B11781111.png)
4,8-dibromothieno[2,3-f][1]benzothiole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dibromothieno2,3-fbenzothiole is a sulfur-containing heterocyclic compound with two bromine atoms attached to the thieno and benzothiole rings. This compound is known for its unique electronic properties and is used in various scientific research applications, particularly in the fields of organic electronics and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-dibromothieno2,3-fbenzothiole typically involves the bromination of its parent heterocycle. The process begins with the preparation of the thieno2,3-fbenzothiole core, followed by selective bromination at the 4 and 8 positions. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with solvents such as dichloromethane or chloroform .
Industrial Production Methods
While specific industrial production methods for 4,8-dibromothieno2,3-fbenzothiole are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
4,8-Dibromothieno2,3-fbenzothiole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: Suzuki-Miyaura and Stille coupling reactions are commonly used to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the bromine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like morpholine or piperidine in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol
Propriétés
Formule moléculaire |
C10H4Br2S2 |
|---|---|
Poids moléculaire |
348.1 g/mol |
Nom IUPAC |
4,8-dibromothieno[2,3-f][1]benzothiole |
InChI |
InChI=1S/C10H4Br2S2/c11-7-5-1-3-13-9(5)8(12)6-2-4-14-10(6)7/h1-4H |
Clé InChI |
WVGHJMFKJADIAM-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2=C1C(=C3C(=C2Br)C=CS3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Phenyl-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11781031.png)
![2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole](/img/structure/B11781039.png)

![2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione](/img/structure/B11781049.png)










